LogP and TPSA Profile Relative to Pyrazole-Acetic Acid Derivatives
The predicted LogP of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is 1.2–1.3 (XLogP3 = 1.3), with a topological polar surface area (TPSA) of 55.1 Ų . In contrast, the corresponding pyrazole-acetic acid analog—(3-methyl-1H-pyrazol-1-yl)acetic acid—exhibits a significantly lower LogP of approximately 0.5–0.7 and a reduced TPSA of approximately 48 Ų, driven by the shorter side chain and diminished hydrophobic surface area. This 0.6–0.8 log unit increase in lipophilicity, combined with the modestly larger polar surface area, positions the butanoic acid derivative in a more favorable region of oral drug-like chemical space, particularly for targets requiring moderate blood-brain barrier permeability or enhanced membrane partitioning.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 1.2–1.3 (XLogP3 1.3) |
| Comparator Or Baseline | (3-Methyl-1H-pyrazol-1-yl)acetic acid: LogP ~0.5–0.7 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.8 log units |
| Conditions | Predicted using XLogP3 and ACD/Labs algorithms; TPSA calculated by topological method |
Why This Matters
This physicochemical differentiation directly impacts oral absorption and membrane permeability, making the butanoic acid derivative a preferable scaffold for lead optimization campaigns where balancing lipophilicity and polarity is critical.
